Vindolinine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

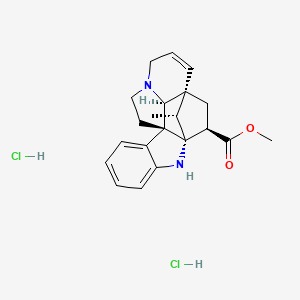

Vindolinine dihydrochloride is a useful research compound. Its molecular formula is C21H26Cl2N2O2 and its molecular weight is 409.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Biosynthetic Formation via Fe/2OG Dioxygenase Catalysis

Vindolinine biosynthesis in Catharanthus roseus involves a redox-neutral reaction catalyzed by vindolinine synthase (VNS), a Fe(II)/α-ketoglutarate-dependent dioxygenase . This enzyme converts the unstable intermediate dehydrosecodine into three isomers: 19-S-vindolinine, 19-R-vindolinine, and venalstonine (Fig. 1). Key reaction parameters include:

| α-Ketoglutarate (mM) | Ascorbate (mM) | FeSO₄ (μM) | Relative Activity (%) |

|---|---|---|---|

| 0.5 | 7.5 | 2 | 100 |

| 0.2 | 7.5 | 2 | 104 |

| 2.0 | 7.5 | 2 | 86 |

| Standard conditions optimize cofactor stoichiometry for isomer production . |

Deuterium-labeling studies confirmed the incorporation of a single D atom from D₂O into vindolinine derivatives, supporting a radical-mediated mechanism .

Hydrogenation and Ring-Opening Reactions

Catalytic hydrogenation of vindolinine dihydrochloride under acidic conditions (PtO₂ in acetic acid) yields tetrahydrovindolinine via hydrogenolytic opening of the unsaturated piperidine ring . Neutral conditions (ethyl acetate, H₂/Pd) instead saturate the C6–C7 double bond, producing dihydrovindolinine derivatives. These reactions are critical for structural elucidation:

Stereochemical Transformations

Vindolinine’s C19 stereochemistry can be inverted under mild basic conditions, yielding 19-epi-vindolinine. This epimerization is confirmed by NMR analysis, where H18 chemical shifts differ by 0.4 ppm between epimers . Hydrolase 2 (HL2) further cyclizes intermediates into venalstonine (C2–C18 bridged isomer), demonstrating the role of enzymatic cascades in stereochemical diversification .

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry reveals diagnostic fragments (Fig. 2):

-

m/z 93 : Loss of β-picoline ion via C7–C8 bond cleavage.

-

m/z 174 : Cleavage at C4–C5 with retention of the indole moiety.

-

m/z 249 : Expulsion of CH₂CHCO₂CH₃ fragment via six-membered transition state .

Deuteration studies (e.g., Na-CD₂H substitution) confirm hydrogen migration during fragmentation, aiding structural assignment .

Functional Group Reactivity

The carbomethoxy group at C3 participates in LiAlH₄ reduction, yielding hydroxymethyl derivatives. N-Acylation (e.g., with acetic anhydride) modifies the indole nitrogen, altering solubility and bioactivity . These reactions underscore vindolinine’s versatility as a synthetic intermediate.

Biomimetic Coupling Reactions

Vindolinine derivatives serve as precursors in Fe(III)-promoted couplings with catharanthine, mirroring vinblastine biosynthesis . Such reactions exploit the molecule’s electron-rich indole system for C–C bond formation, though yields depend on stereochemical control at C19 .

属性

CAS 编号 |

976-78-3 |

|---|---|

分子式 |

C21H26Cl2N2O2 |

分子量 |

409.3 |

IUPAC 名称 |

methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate;dihydrochloride |

InChI |

InChI=1S/C21H24N2O2.2ClH/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2;;/h3-8,13,15,18,22H,9-12H2,1-2H3;2*1H/t13-,15+,18+,19+,20-,21-;;/m1../s1 |

InChI 键 |

AZCNDDPKXMVQEE-RVNMPQILSA-N |

SMILES |

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl |

手性 SMILES |

C[C@@H]1[C@]23C[C@H]([C@@]14[C@@]5([C@H]2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl |

规范 SMILES |

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。